2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide
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Overview
Description
2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the diphenylacetamido group: This step involves the acylation of the thieno[3,4-c]pyrazole core with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine.
Attachment of the N-propylacetamide group: This final step can be carried out by reacting the intermediate with propylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[3,4-c]pyrazole core.
Reduction: Reduced forms of the amide groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazol-2-amines: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Formazans: These compounds have a nitrogen-rich backbone and are known for their vibrant colors and redox properties.
Uniqueness
2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide is unique due to its combination of a thieno[3,4-c]pyrazole core with diphenylacetamido and N-propylacetamide groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-2-13-25-21(29)14-28-23(19-15-31-16-20(19)27-28)26-24(30)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,22H,2,13-16H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSKMQWIULWXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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